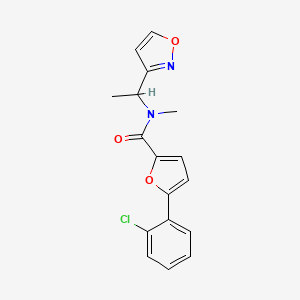![molecular formula C15H13N3 B4256867 3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine](/img/structure/B4256867.png)
3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine
Overview
Description
3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine with a diketone to form the pyrazole ring, which is then coupled with a pyridine derivative . Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . Reaction conditions typically involve moderate temperatures (50-100°C) and solvents like ethanol or DMSO .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-3-yl)pyridine
- 3-(1-methyl-1H-pyrazol-5-yl)phenylpyridine
- 3-(1-phenyl-1H-pyrazol-3-yl)phenylpyridine
Uniqueness
3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-[3-(1-methylpyrazol-3-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-18-9-7-15(17-18)13-5-2-4-12(10-13)14-6-3-8-16-11-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDRUNTPJSWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Cyclohexylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(5-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B4256786.png)
![5-[3-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4256791.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4256809.png)
![N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine](/img/structure/B4256810.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[(3-methoxyphenyl)amino]-N-methylbutanamide](/img/structure/B4256819.png)
![[5-({1-[(2E)-2-methylpent-2-en-1-yl]piperidin-4-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B4256824.png)
![1-(4-fluorophenyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4256826.png)
![1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one](/img/structure/B4256850.png)
![2-[1-({1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B4256855.png)
![N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B4256859.png)
![1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone](/img/structure/B4256866.png)
![ethyl 4-[[3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B4256873.png)
![[1'-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4256881.png)

